molecular formula C5H7B B1599834 3-Bromocyclopentene CAS No. 36291-48-2

3-Bromocyclopentene

Cat. No.: B1599834
CAS No.: 36291-48-2
M. Wt: 147.01 g/mol
InChI Key: GQWYECAAVJTKGA-UHFFFAOYSA-N
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Description

3-Bromocyclopentene is an organic compound with the molecular formula C5H7Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromine atom attached to the third carbon of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromocyclopentene can be synthesized through several methods. One common approach involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves the same allylic bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentanol.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclopentadiene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) are commonly used for substitution reactions.

    Electrophilic Addition: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for addition reactions.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used for elimination reactions.

Major Products Formed

    Cyclopentanol: Formed through nucleophilic substitution.

    Dibromocyclopentane: Formed through electrophilic addition of bromine.

    Cyclopentadiene: Formed through elimination reactions.

Scientific Research Applications

3-Bromocyclopentene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 3-bromocyclopentene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in allylic bromination, the reaction proceeds through a radical mechanism where the bromine atom is introduced at the allylic position .

Comparison with Similar Compounds

Similar Compounds

    Bromocyclopentane: A brominated derivative of cyclopentane, differing from 3-bromocyclopentene by the absence of a double bond.

    Cyclopentene: The parent compound of this compound, lacking the bromine atom.

    Dibromocyclopentane: A compound with two bromine atoms attached to the cyclopentane ring.

Uniqueness

This compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Properties

IUPAC Name

3-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWYECAAVJTKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457856
Record name 3-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36291-48-2
Record name 3-bromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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